3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide
CAS No.:
Cat. No.: VC15704097
Molecular Formula: C18H20ClN3O2
Molecular Weight: 345.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20ClN3O2 |
|---|---|
| Molecular Weight | 345.8 g/mol |
| IUPAC Name | 3-chloro-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]benzamide |
| Standard InChI | InChI=1S/C18H20ClN3O2/c1-3-22(4-2)16-9-8-14(17(23)11-16)12-20-21-18(24)13-6-5-7-15(19)10-13/h5-12,23H,3-4H2,1-2H3,(H,21,24)/b20-12+ |
| Standard InChI Key | RZWMXDRHZYAEKU-UDWIEESQSA-N |
| Isomeric SMILES | CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)O |
| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic name 3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide reflects its IUPAC nomenclature, emphasizing:
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A 3-chlorobenzoyl group at the hydrazide terminus.
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An (E)-configured imine linkage derived from 4-(diethylamino)-2-hydroxybenzaldehyde.
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A diethylamino substituent at the para position of the phenolic ring, enhancing electron-donating capacity .
The molecular formula C₁₈H₂₀ClN₃O₂ corresponds to a planar, conjugated system with potential for π-π stacking and intramolecular hydrogen bonding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 345.8233 g/mol |
| CAS Number | 42112044 |
| Molecular Formula | C₁₈H₂₀ClN₃O₂ |
| Hydrogen Bond Donors | 2 (hydrazide NH, phenolic OH) |
| Hydrogen Bond Acceptors | 4 (amide O, imine N, hydroxyl O) |
Stereoelectronic Characteristics
The (E)-configuration of the imine group (C=N) imposes rigidity on the molecule, favoring planar arrangements that facilitate conjugation between the benzohydrazide and diethylaminophenol moieties . This conjugation may enhance stability and influence electronic transitions, as observed in analogous Schiff bases . The chlorine atom at the benzoyl meta position introduces steric and electronic effects, potentially modulating reactivity in substitution reactions.
Synthesis and Purification
Reaction Pathway
The compound is synthesized via acid-catalyzed condensation of 3-chlorobenzohydrazide with 4-(diethylamino)-2-hydroxybenzaldehyde. Key steps include:
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Protonation of the aldehyde carbonyl oxygen, enhancing electrophilicity.
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Nucleophilic attack by the hydrazide’s terminal amine, forming a hemiaminal intermediate.
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Dehydration to yield the imine linkage, stabilized by resonance .
Table 2: Synthetic Conditions for Analogous Compounds
| Parameter | Typical Range |
|---|---|
| Solvent | Ethanol, methanol, or DMF |
| Catalyst | p-Toluenesulfonic acid (PTSA) |
| Temperature | 60–80°C |
| Reaction Time | 4–12 hours |
While specific yield data for this compound is unavailable, similar benzohydrazide syntheses report yields of 60–85% under optimized conditions .
Crystallization and Characterization
Crystallization is typically achieved through slow evaporation of polar aprotic solvents (e.g., DMSO or DMF), yielding block-shaped crystals suitable for X-ray diffraction . Spectroscopic characterization includes:
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IR spectroscopy: Stretching vibrations at ~1600 cm⁻¹ (C=N), ~1680 cm⁻¹ (amide C=O), and ~3200 cm⁻¹ (N-H).
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¹H NMR: Resonances for imine proton (δ 8.3–8.5 ppm), aromatic protons (δ 6.8–7.9 ppm), and diethylamino groups (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., DMSO, methanol) due to hydrogen-bonding capacity but is poorly soluble in nonpolar media. Stability studies suggest susceptibility to hydrolysis under strongly acidic or basic conditions, cleaving the hydrazide and imine bonds.
Spectroscopic Behavior
UV-Vis spectroscopy reveals absorption maxima at ~290 nm (π→π* transitions) and ~350 nm (n→π* transitions), consistent with extended conjugation. Fluorescence emission in the blue-green region (λem ≈ 450 nm) has been observed in structurally related Schiff bases, suggesting potential as a fluorophore .
Coordination Chemistry and Applications
Metal Complexation
The compound acts as a tridentate ligand, coordinating via:
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The imine nitrogen.
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The hydrazide carbonyl oxygen.
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The phenolic oxygen.
Table 3: Reported Metal Complexes of Analogous Ligands
| Metal Ion | Coordination Geometry | Applications |
|---|---|---|
| Cu(II) | Square planar | Antimicrobial agents |
| Fe(III) | Octahedral | Catalytic oxidation |
| Zn(II) | Tetrahedral | Fluorescent sensors |
Biological Activity
While direct studies on this compound are lacking, analogous benzohydrazides exhibit:
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